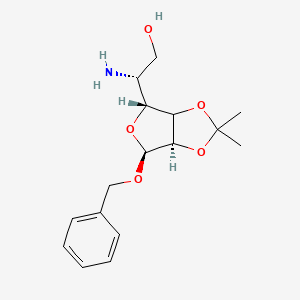

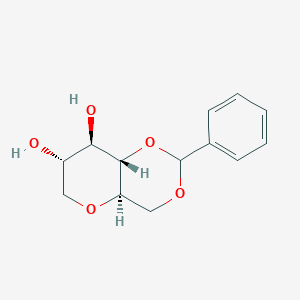

苄基 5-氨基-5-脱氧-2,3-O-异丙基-α-D-甘露呋喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is an indispensable chemical entity that plays a pivotal role in the realm of biomedicine . It is predominantly used as a primary substance in the fabrication of diverse medicinal entities .

Synthesis Analysis

This compound is widely employed in the biomedical industry, known for its exceptional properties, and finds application in the synthesis of novel drugs targeting specific diseases .Molecular Structure Analysis

The molecular structure of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside contains a total of 47 bonds, including 24 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) . It contains a total of 45 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside are not detailed in the search results, it’s known that this compound is used in the synthesis of novel drugs .Physical And Chemical Properties Analysis

The molecular weight of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is 309.36, and its molecular formula is C16H23NO5 . It appears as an oil and is soluble in Chloroform and Dichloromethane .科学研究应用

磷酸糖类似物的合成

苄基 5-氨基-5-脱氧-2,3-O-异丙基-α-D-甘露呋喃糖苷在合成磷酸糖类似物中起着至关重要的作用。这些化合物在生物化学研究中具有潜在的应用,特别是在研究碳水化合物化学和糖基化过程方面。例如,Hanaya 和 Yamamoto (2002) 描述了从类似的甘露呋喃糖苷化合物开始制备 5-脱氧-5-(羟基膦酰基)-D-甘露吡喃糖和 -L-古洛吡喃糖衍生物。这些衍生物中的膦酰基对于生物化学应用尤为重要 (Hanaya 和 Yamamoto,2002).

“反向”核苷的创建

在核苷化学领域,这种化合物用于合成“反向”核苷,这可能对药物化学和药物设计产生影响。Leonard 和 Carraway (1966) 说明了甲基 5-氨基-5-脱氧-2,3-O-异亚丙基-β-D-核糖呋喃糖苷的合成,这是制备激动素类似物的关键中间体。这些类似物因其潜在的生物活性而具有重要意义 (Leonard 和 Carraway,1966).

抗生素合成

另一个重要的应用是在抗生素的合成中。Broxterman 等人 (1988) 讨论了将苄基 2,3-O-异亚丙基-α-D-甘露呋喃糖苷转化为可用于生产抗生素的衍生物,证明了该化合物在合成生物活性分子的多功能性 (Broxterman 等人,1988).

酶抑制研究

在酶抑制研究中,苄基 5-氨基-5-脱氧-2,3-O-异丙基-α-D-甘露呋喃糖苷的衍生物用于抑制 α-和 β-D-甘露糖苷酶,这可以提供对酶机制和潜在治疗应用的见解。Legler 和 Jülich (1984) 从苄基 2,3:5,6-二-O-异亚丙基-α-D-甘露呋喃糖苷合成了化合物,显示出对甘露糖苷酶的强抑制作用,表明在治疗研究中具有潜力 (Legler 和 Jülich,1984).

属性

IUPAC Name |

(2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12-,13?,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHILBIEGHGLGI-MLQJFRMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](CO)N)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724586 |

Source

|

| Record name | (2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside | |

CAS RN |

91364-19-1 |

Source

|

| Record name | (2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

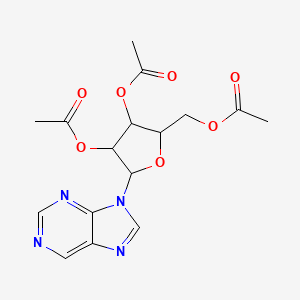

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)